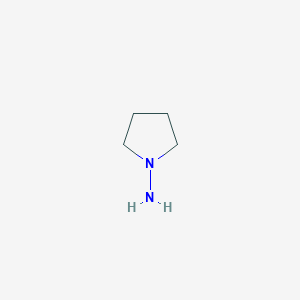

1-Pyrrolidinamine

説明

Significance of Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery. frontiersin.orgresearchgate.net Its prevalence is not coincidental; the pyrrolidine nucleus is found in 37 drugs approved by the U.S. Food and Drug Administration (FDA) and is one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov This significance stems from several key physicochemical properties. The sp3-hybridized carbon atoms of the saturated ring allow for a three-dimensional exploration of pharmacophore space, a critical aspect in modern drug design. nih.gov The non-planar nature of the ring, which undergoes "pseudorotation," further enhances this 3D coverage. nih.gov

The pyrrolidine scaffold is a core structure in numerous biologically active molecules, including many alkaloids. frontiersin.orgtandfonline.com Its versatility allows it to serve as a central framework in agents with a wide array of pharmacological activities, such as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgtandfonline.com The ability of the pyrrolidine motif to enhance aqueous solubility and other physicochemical properties makes it an attractive component for drug candidates. pharmablock.com Furthermore, the nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. pharmablock.com The structural diversity and complexity of pyrrolidine-based molecules enable the design of more potent and less toxic drug candidates through the careful consideration of structure-activity relationships (SAR). frontiersin.orgresearchgate.net

Overview of 1-Pyrrolidinamine as a Building Block in Organic Synthesis

Within the broader class of pyrrolidine derivatives, this compound and its related structures serve as critical building blocks in organic synthesis. These compounds are valued for their utility in constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com The presence of the N-amino group (a hydrazine (B178648) moiety) on the pyrrolidine ring introduces unique reactivity, allowing it to participate in a variety of chemical transformations. This makes this compound derivatives versatile reagents and intermediates. cymitquimica.com For instance, N-allyl enamines, which can be derived from pyrrolidine structures, are versatile building blocks for creating other nitrogen-containing heterocycles like 1-pyrrolines and 3-azabicyclo[3.1.0]hex-2-enes. rsc.org

A paramount application of this compound derivatives is in the synthesis of chiral amines, which are privileged structural motifs in the pharmaceutical industry. nih.gov The development of asymmetric synthesis methods has been greatly influenced by chiral auxiliaries derived from pyrrolidine. The enantiomerically pure hydrazines (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are prominent examples. orgsyn.org These compounds are versatile chiral auxiliaries used in a wide range of applications, including the alkylation of chiral hydrazones. orgsyn.org

More recently, biocatalysis has emerged as a powerful, green, and efficient method for chiral amine synthesis. nih.govrsc.org Engineered imine reductases (IREDs) have been successfully employed for the stereodivergent reductive amination of prochiral ketones to produce both (R)- and (S)-pyrrolidinamines with high enantiomeric excess (up to 99% ee). nih.govresearchgate.netrsc.org This enzymatic approach offers a direct and sustainable route to these valuable chiral building blocks, overcoming limitations of classical chemical methods which often rely on expensive and difficult-to-remove transition-metal complexes. nih.gov Protein engineering of enzymes like amine transaminases and amine dehydrogenases has further expanded the toolbox for producing a wide variety of pharmaceutically relevant chiral amines. nih.gov

Pyrrolidinamines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. ontosight.aicymitquimica.com Their structural features and chirality are often essential for the biological activity of the final drug molecule. ontosight.aiontosight.ai For example, specific stereoisomers of pyrrolidinamine are key intermediates for the synthesis of the PI3Kδ inhibitor Leniolisib (B608518) and certain JAK1 inhibitors, which are being developed as anti-inflammatory and anti-neoplastic therapeutics. nih.govresearchgate.netlarvol.com The synthesis of these key intermediates can be achieved efficiently from prochiral starting materials using engineered IREDs. nih.govrsc.org

The general class of 3-pyrrolidinamine compounds, often as part of more complex structures like dibenzo[b,f]thiepins, are also investigated as pharmaceutical intermediates for potential antipsychotic, antidepressant, and anti-inflammatory drugs. ontosight.aiontosight.ai The specific stereochemistry, indicated by notations such as L-(S)-, is critical for the compound's interaction with biological targets. ontosight.ai

Interactive Data Table: Examples of Pyrrolidinamine Applications in Synthesis

| Application Area | Specific Compound/Method | Key Finding/Use | Reference(s) |

| Chiral Auxiliaries | SAMP/RAMP | Versatile auxiliaries for asymmetric synthesis, e.g., alkylation of hydrazones. | orgsyn.org |

| Biocatalysis | Engineered Imine Reductases (IREDs) | Enantio-complementary synthesis of (R)- and (S)-pyrrolidinamines. | nih.govresearchgate.netrsc.org |

| Pharmaceutical Intermediates | (S)-3-Pyrrolidinamine derivatives | Key intermediate for the synthesis of Leniolisib. | nih.govresearchgate.net |

| Pharmaceutical Intermediates | (R)-3-Pyrrolidinamine derivatives | Key intermediate for the synthesis of a JAK1 inhibitor. | nih.govresearchgate.net |

Role in Chiral Amine Synthesis

Historical Context and Evolution of Research on Pyrrolidinamines

Research into pyrrolidinamines has evolved significantly, driven by the need for more efficient, safer, and stereoselective synthetic methods. Early preparations of important chiral auxiliaries like SAMP and RAMP involved the use of hazardous nitrosamine (B1359907) intermediates. orgsyn.org A notable advancement was the development of a new procedure that circumvents this issue by employing a Hofmann degradation as the key N-amination step, using readily available starting materials under mild conditions. orgsyn.org

The most recent and impactful evolution in the synthesis of pyrrolidinamines has been the advent of biocatalysis. The identification and engineering of enzymes, particularly imine reductases (IREDs) since 2010, have revolutionized the production of chiral amines. nih.govrsc.org Structure-guided semi-rational design has led to the creation of highly selective IRED variants capable of producing specific stereoisomers of pyrrolidinamines, which were previously difficult to access. nih.govrsc.org This shift from classical chemical synthesis to biocatalytic routes represents a major step forward in creating greener, more efficient, and highly selective processes for obtaining these vital chemical building blocks. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSLRMNBSMKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168052 | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Sensitive to air; [Aldrich MSDS] | |

| Record name | 1-Pyrrolidinamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16596-41-1 | |

| Record name | 1-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF424U7HM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Pyrrolidinamine and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. mdpi.comnih.gov In the context of 1-pyrrolidinamine, this approach leverages engineered enzymes for key stereoselective steps, such as the asymmetric reductive amination of a prochiral ketone. rsc.orgnih.gov This strategy is particularly powerful for creating secondary or tertiary amines by directly coupling ketones and amines, which is one of the most direct methods for generating alkylamines. rsc.org

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that have emerged as highly attractive biocatalysts for the asymmetric synthesis of chiral amines. rsc.orgnih.gov These enzymes catalyze the reduction of imines, which can be formed in situ from a ketone and an amine, to produce the corresponding amine product with high stereoselectivity. rsc.orgwhiterose.ac.uk While naturally occurring IREDs may not possess the desired efficiency or stereoselectivity for industrial applications, protein engineering can be used to tailor their properties. nih.gov

A significant challenge in pharmaceutical development is the ability to produce both enantiomers of a chiral molecule, as they often exhibit different biological activities. researchgate.net The development of enantio-complementary IREDs—pairs of enzymes that can selectively produce either the (R)- or (S)-enantiomer of a target amine from the same precursor—is therefore a crucial goal. researchgate.netnih.gov

To overcome the limitations of natural enzymes, a structure-guided semi-rational design approach has been effectively applied to engineer IREDs for the synthesis of this compound enantiomers. researchgate.netrsc.org This method is an efficient alternative to extensive random mutagenesis, as it focuses on modifying a small subset of amino acid residues within the enzyme's active site that are predicted to influence substrate binding and catalysis. thieme-connect.com

In a key study, an IRED known as M5, originating from Actinoalloteichus hymeniacidonis, was selected as the starting point for engineering. rsc.orgnih.gov The wild-type enzyme showed high catalytic efficiency but poor stereoselectivity for the reductive amination of N-Boc-3-pyrrolidone, producing the (R)-pyrrolidinamine with only 44% enantiomeric excess (ee). rsc.orgnih.gov Using computer-based docking models, researchers identified five key amino acid residues—I149, M203, W234, S241, and F260—that directly interact with the substrate within the active site. researchgate.netrsc.orgrsc.org These residues were targeted for mutagenesis to control the stereochemical outcome of the reaction. rsc.org

Engineered Imine Reductases (IREDs) for Enantio-complementary Synthesis

Structure-Guided Semi-Rational Design of IREDs

Mutagenesis Strategies (e.g., W234, F260, I149, M203, S241 residues)

The mutagenesis strategy centered on the hypothesis that the size and position of amino acid side chains within the active site could sterically control the orientation of the imine intermediate. rsc.orgthieme-connect.com The residues W234 (tryptophan) and F260 (phenylalanine) were identified as particularly crucial, as their large side chains are located on opposite sides of the substrate binding pocket, creating steric hindrance that influences how the substrate can orient itself for the subsequent reduction step. rsc.orgthieme-connect.com

By systematically replacing these and other nearby residues (I149, M203, S241), researchers were able to create a library of mutant enzymes with altered stereoselectivity. researchgate.netrsc.orgthieme-connect.com This targeted approach led to the identification of variants with dramatically improved and even inverted stereopreference compared to the parent enzyme. researchgate.netnih.gov

Enhancing and Reversing Stereoselectivity

The mutagenesis of the identified residues successfully led to both the enhancement of the original (R)-selectivity and a complete reversal to (S)-selectivity. researchgate.netscispace.com It was found that mutating F260 to a smaller amino acid, such as asparagine (F260N), improved the (R)-selectivity from 44% to 93% ee. thieme-connect.com Further combinatorial mutagenesis, which combines beneficial single mutations, resulted in the variant S241L/F260N, which produced the (R)-enantiomer with up to >99% ee. researchgate.netrsc.org

Conversely, mutation of the W234 residue to a smaller one like isoleucine (W234I) was instrumental in reversing the enzyme's stereopreference. researchgate.netthieme-connect.com This single mutation achieved an (S)-selectivity of 82%. thieme-connect.com Again, through combinatorial mutagenesis, the variant I149D/W234I was created, which exhibited excellent (S)-selectivity, yielding the (S)-enantiomer with up to >99% ee. researchgate.netrsc.orgrsc.org These two engineered variants, S241L/F260N and I149D/W234I, represent a pair of enantio-complementary biocatalysts capable of producing either enantiomer of the target pyrrolidinamine with near-perfect stereocontrol. researchgate.netrsc.org

| Enzyme Variant | Key Mutation(s) | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| Wild-Type M5 | - | 44% | (R) |

| F260N | F260N | 93% | (R) |

| W234I | W234I | 82% | (S) |

| S241L/F260N | S241L, F260N | >99% | (R) |

| I149D/W234I | I149D, W234I | >99% | (S) |

The mechanism of IRED-catalyzed asymmetric reductive amination involves two main stages: the formation of an imine intermediate and its subsequent stereoselective reduction. whiterose.ac.ukrsc.org First, the ketone substrate (N-Boc-3-pyrrolidone) and an amine react to form a prochiral imine intermediate. rsc.org This imine then binds within the active site of the IRED.

The stereoselectivity of the reaction is determined at the reduction step. rsc.orgrsc.org The imine intermediate can bind in one of two primary orientations, described as Pro-(R) or Pro-(S). rsc.orgrsc.org These orientations expose opposite faces of the C=N double bond to the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor, which serves as the hydride donor. rsc.orgwhiterose.ac.uk The engineered amino acid residues act as "switches" that sterically favor one binding orientation over the other. rsc.orgnih.gov For example, in the S241L/F260N mutant, the smaller asparagine residue at position 260 creates space that allows the substrate to adopt the Pro-(R) conformation, leading to the formation of the (R)-amine. researchgate.net In contrast, in the I149D/W234I mutant, the altered pocket shape forces the substrate into a Pro-(S) conformation, resulting in the (S)-amine. researchgate.net This precise control over substrate orientation is the key to achieving high enantioselectivity. rsc.org

The successful engineering of the IRED M5 into a pair of highly efficient and enantio-complementary enzymes forms the basis of a robust biocatalytic platform. researchgate.netrsc.org This platform enables the predictable and selective synthesis of either (R)- or (S)-pyrrolidinamines from the same inexpensive, prochiral starting material. rsc.orgnih.govscispace.com Such platforms are highly valuable in pharmaceutical development, as they streamline the synthesis of chiral building blocks and facilitate the exploration of structure-activity relationships for drug candidates. nih.gov

The practical utility of this specific biocatalytic platform was demonstrated through the efficient synthesis of key intermediates for potential drug molecules, including leniolisib (B608518) and a JAK1 inhibitor. rsc.orgnih.govrsc.org The chemoenzymatic routes developed using the engineered IREDs were more efficient, requiring fewer steps than previously reported chemical syntheses. rsc.orgrsc.org This highlights the potential of engineered IREDs to have a broad impact on the development of more sustainable and effective manufacturing processes for chiral pharmaceuticals. nih.govrsc.org

Asymmetric Reductive Amination Mechanisms

Reductive Aminases (RedAms) in Chiral Amine Synthesis

Reductive aminases (RedAms) have surfaced as potent biocatalysts for the asymmetric synthesis of chiral amines, offering a green and efficient alternative to conventional chemical methods. rsc.orgacs.org These enzymes, a subclass of imine reductases (IREDs), facilitate the direct reductive amination of a broad spectrum of carbonyl compounds with various amines. acs.orgrsc.org A key advantage of RedAms is their ability to catalyze both the formation of the imine intermediate and its subsequent reduction in a single pot, often with high stereoselectivity. acs.orgrsc.org The utility of RedAms has been demonstrated in the synthesis of valuable pharmaceutical intermediates, highlighting their industrial relevance. nih.gov

Stereocontrol Mechanisms

The stereochemical outcome of RedAm-catalyzed reactions is governed by the intricate interactions within the enzyme's active site. acs.orgchemrxiv.orgresearchgate.net Modifications of amino acid residues in both the substrate and cofactor binding pockets have been shown to be instrumental in modulating stereocontrol. chemrxiv.orgchemrxiv.org The steric bulk of these residues plays a crucial role in dictating the orientation of the substrate and the nicotinamide cofactor (NADPH) prior to hydride transfer. acs.orgchemrxiv.org

Research has identified specific residues that act as handles for fine-tuning stereoselectivity. For instance, in a fungal reductive aminase (MaRedAm), mutations at the cofactor binding site, such as W33A and R35A, which reduce steric bulk, led to an enhancement of (R)-selectivity. chemrxiv.orgchemrxiv.org Conversely, a mutation at the substrate-binding pocket (W211A) resulted in an inversion of stereoselectivity, favoring the (S)-enantiomer. chemrxiv.orgchemrxiv.org Molecular dynamics simulations have provided insights into these phenomena, suggesting that mutations at the cofactor binding site can cause a reorganization and downsizing of the active site, while mutations at the substrate binding pocket can increase its size, allowing for greater substrate flexibility. chemrxiv.orgchemrxiv.org

Table 1: Influence of Active Site Mutations on the Stereoselectivity of MaRedAm

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (e.e. %) | Absolute Configuration |

| MaRedAm WT | 1-indanone | 31 | 74 | R |

| MaRedAm W33A | 1-indanone | - | 95 | R |

| MaRedAm R35A | 1-indanone | - | 95 | R |

| MaRedAm W211A | 1-indanone | - | 42 | S |

| MaRedAm WT | 4-phenyl-2-butanone | >99 | 63 | R |

| MaRedAm W211A | 4-phenyl-2-butanone | - | 52 | S |

Data sourced from ChemRxiv and ResearchGate. chemrxiv.orgresearchgate.net

Substrate Scope and Limitations

Reductive aminases generally exhibit a broad substrate scope, accepting a wide variety of ketones and amines. acs.orgnih.gov This versatility allows for the synthesis of a diverse array of primary, secondary, and tertiary chiral amines. acs.org Studies have demonstrated the activity of RedAms on aliphatic and aromatic ketones, as well as on various amine donors. nih.gov For example, RedAms from Aspergillus calidoustus (AcRedAm) and bacteria (BaRedAm) have been shown to catalyze the synthesis of a set of secondary amines with conversions of up to 97%. nih.gov

However, the substrate scope is not without its limitations. The efficiency of the reductive amination can be influenced by the steric and electronic properties of both the carbonyl compound and the amine. nih.govd-nb.info For instance, some RedAms may show a preference for certain types of amines. nih.gov Furthermore, while the field is rapidly advancing, the application of RedAms to particularly bulky substrates can still be challenging, often requiring protein engineering to enhance catalytic efficiency. d-nb.infowhiterose.ac.uk

Table 2: Substrate Scope of AcRedAm and BaRedAm in the Synthesis of Secondary Amines

| Ketone Substrate | Amine Substrate | Enzyme | Conversion (%) |

| Cyclohexanone | Propylamine | AcRedAm | 85 |

| Cyclohexanone | Propylamine | BaRedAm | 92 |

| 4-Phenyl-2-butanone | Methylamine | AcRedAm | 78 |

| 4-Phenyl-2-butanone | Methylamine | BaRedAm | 85 |

| Acetophenone | Ethylamine | AcRedAm | 65 |

| Acetophenone | Ethylamine | BaRedAm | 73 |

| 1-Indanone | Propargylamine | AcRedAm | >99 |

Data adapted from Frontiers in Bioengineering and Biotechnology. nih.gov

Comparison with Classical Chemical Processes for Chiral Amine Synthesis

Classical chemical methods for the synthesis of chiral amines often rely on strategies such as the reduction of chiral auxiliaries, diastereomeric crystallization, or asymmetric hydrogenation of imines. researchgate.netresearchgate.net While effective, these methods can present several drawbacks when compared to biocatalytic approaches using RedAms. researchgate.netnih.govtandfonline.com

Traditional chemical syntheses frequently require harsh reaction conditions, the use of stoichiometric amounts of expensive and often toxic reagents, and multiple protection and deprotection steps, leading to significant waste generation. researchgate.nettandfonline.com In contrast, enzymatic reductive amination operates under mild, aqueous conditions, often at room temperature and neutral pH. nih.govtandfonline.com This not only reduces the environmental impact but also simplifies the experimental setup.

Table 3: General Comparison of Chiral Amine Synthesis Methods

| Parameter | Classical Chemical Synthesis | Enzymatic Synthesis (RedAms) |

| Reaction Conditions | Often harsh (high pressure, temperature, non-aqueous solvents) | Mild (ambient temperature and pressure, aqueous media) |

| Reagents | Often requires stoichiometric, sometimes toxic, reagents | Catalytic amounts of enzyme, renewable resources |

| Selectivity | Can be high, but may require extensive optimization | Often exhibits excellent chemo-, regio-, and stereoselectivity |

| Waste Generation | Can be significant due to multiple steps and byproducts | Generally lower, contributing to greener processes |

| Substrate Scope | Generally broad | Can be limited, but is expandable through engineering |

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. This approach avoids the use of metal catalysts and often proceeds under mild conditions. Pyrrolidinamine and its derivatives have found application as organocatalysts in various carbon-carbon bond-forming reactions.

Michael Additions of α-Nitrocyclohexanone to Nitroalkenes

The asymmetric Michael addition of α-nitrocyclohexanone to nitroalkenes is a valuable reaction for the synthesis of highly functionalized molecules with multiple stereocenters. While direct catalysis by this compound for this specific transformation is not extensively documented in the reviewed literature, conceptually related organocatalysts, such as thiourea (B124793) derivatives derived from amino acids, have been successfully employed. rsc.orgnih.gov These catalysts operate through hydrogen bonding interactions, a mechanism that can be analogous to how a bifunctional pyrrolidinamine derivative might function.

In these reactions, the thiourea moiety of the catalyst activates the nitroalkene through hydrogen bonding, while a basic site on the catalyst deprotonates the α-nitrocyclohexanone to form the nucleophile. This dual activation allows for high levels of stereocontrol. Excellent enantioselectivities (up to 98:2 er) and good yields (up to 90%) have been reported for the addition of α-nitrocyclohexanone to various aryl nitroalkenes using these bifunctional thiourea catalysts. nih.gov The reactions are typically carried out in organic solvents at room temperature. nih.gov

Table 4: Asymmetric Michael Addition of α-Nitrocyclohexanone to Nitroalkenes Catalyzed by a Thiourea Derivative

| Nitroalkene (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Phenyl | 85 | 95:5 | 96:4 |

| 4-Chlorophenyl | 90 | 96:4 | 97:3 |

| 4-Nitrophenyl | 78 | >99:1 | 98:2 |

| 2-Fluorophenyl | 82 | 93:7 | 95:5 |

Data sourced from Organic Letters. nih.gov

Aldol (B89426) and Knoevenagel Condensations Catalyzed by 3-Pyrrolidinamine

3-Pyrrolidinamine has been identified as a highly effective organocatalyst for both Aldol and Knoevenagel condensations, particularly under solvent-free conditions. mdpi.comsemanticscholar.orgresearchgate.net These reactions are fundamental for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated compounds. mdpi.comsemanticscholar.org

In the Aldol condensation of aromatic and heterocyclic aldehydes with ketones, 3-pyrrolidinamine demonstrates high activity, affording excellent yields and selectivities. mdpi.comsemanticscholar.org For example, the reaction between furaldehyde and butanone catalyzed by 3-pyrrolidinamine achieved a 99.5% conversion and 92.7% selectivity for the enone product. mdpi.comsemanticscholar.org The proposed mechanism involves the formation of an enamine from the ketone and the secondary amine of the pyrrolidine (B122466), while the primary amino group of the catalyst can activate the aldehyde through hydrogen bonding. semanticscholar.orgresearchgate.net

Similarly, in the Knoevenagel condensation, 3-pyrrolidinamine efficiently catalyzes the reaction between aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) and diethyl malonate, leading to high yields of the corresponding α,β-unsaturated products. mdpi.com The reaction conditions are generally mild, and the absence of a solvent makes these processes environmentally friendly. mdpi.comsemanticscholar.org

Table 5: Aldol Condensation of Aldehydes with Ketones Catalyzed by 3-Pyrrolidinamine

| Aldehyde | Ketone | Conversion (%) | Selectivity (%) | Isolated Yield (%) |

| Furaldehyde | Butanone | 99.5 | 92.7 | 83.0 |

| Benzaldehyde | Butanone | 98.2 | 89.5 | 79.1 |

| 4-Chlorobenzaldehyde | Butanone | 99.1 | 91.3 | 81.5 |

| 4-Nitrobenzaldehyde | Butanone | 95.3 | 85.6 | 75.4 |

Data sourced from Molecules. mdpi.com

Table 6: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds Catalyzed by 3-Pyrrolidinamine

| Aldehyde | Active Methylene Compound | Time (h) | Isolated Yield (%) |

| Furaldehyde | Diethyl malonate | 1 | 96.8 |

| Benzaldehyde | Diethyl malonate | 1.5 | 95.2 |

| 4-Chlorobenzaldehyde | Diethyl malonate | 1.5 | 96.5 |

| Furaldehyde | Malononitrile | 1 | 94.5 |

Data sourced from Molecules. mdpi.com

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often improving reaction efficiency. In the context of pyrrolidinamine chemistry, these conditions have been successfully applied to various transformations.

One notable application involves the use of pyrrolidine derivatives themselves as organocatalysts. Research has shown that 3-pyrrolidinamine can effectively catalyze aldol and Knoevenagel condensations under solvent-free conditions to form new carbon-carbon double bonds. mdpi.comsemanticscholar.org In a model reaction between furaldehyde and butanone at 60°C, 3-pyrrolidinamine demonstrated high catalytic activity, achieving a 99.5% conversion of furaldehyde and 92.7% selectivity for the resulting enone within one hour. mdpi.comsemanticscholar.org This method provides a high-yielding and environmentally friendly pathway to α,β-unsaturated compounds. mdpi.comsemanticscholar.org

Another example of solvent-free synthesis is the preparation of SAMP hydrazones. The reaction of (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) with an excess of oxetan-3-one at 55°C without a solvent yields the corresponding (S)-1 hydrazone quantitatively. nih.gov This process is efficient and avoids the need for solvent purification and disposal. nih.gov

Table 1: Performance of 3-Pyrrolidinamine as a Catalyst in Solvent-Free Aldol Condensation mdpi.comsemanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Enone (%) |

|---|---|---|---|---|---|---|

| Furaldehyde | Butanone | 3-Pyrrolidinamine | 60 | 1 | 99.5 | 92.7 |

| Furaldehyde | Cyclohexanone | 3-Pyrrolidinamine | 60 | 1 | 90.4 | 90.9 |

| Furaldehyde | Acetophenone | 3-Pyrrolidinamine | 60 | 1 | 56.3 | 100 |

Substrate Reactivity and Selectivity

The reactivity of substrates and the selectivity of reactions are critical factors in the synthesis of complex molecules like pyrrolidinamine derivatives. In organocatalyzed, solvent-free condensations using 3-pyrrolidinamine, electron-rich aromatic aldehydes are favored substrates in terms of reactivity. mdpi.comsemanticscholar.org

In the field of biocatalysis, significant efforts have been directed toward the enantioselective synthesis of chiral pyrrolidinamines using engineered imine reductases (IREDs). nih.govrsc.orgrsc.orgresearchgate.net Through structure-guided semi-rational design of an IRED from Actinoalloteichus hymeniacidonis, researchers have identified key amino acid residues that control stereoselectivity. nih.govresearchgate.net Mutagenesis of residues W234 and F260, which directly interact with the ketone donor, was found to be crucial for enhancing and even reversing the stereoselectivity of the reductive amination process. nih.govresearchgate.net This led to the development of two complementary enzyme variants: S241L/F260N, which exhibits up to 99% R-selectivity, and I149D/W234I, which provides up to 99% S-selectivity. nih.govrsc.orgrsc.orgresearchgate.net These biocatalysts show excellent stereoselectivity for a range of substrates, enabling the efficient synthesis of key intermediates for potential drug molecules like leniolisib. nih.govrsc.orgrsc.org

Table 2: Enantioselective Synthesis of (S)-3-Pyrrolidinamine Derivatives via Biocatalysis nih.govrsc.org

| Enzyme Variant | Substrate 1 | Substrate 2 | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| I149D/W234I | N-Boc-3-pyrrolidinone | Benzylamine | (S)-N-benzyl-N-Boc-3-pyrrolidinamine | 99 | 99 (S) |

| S241L/F260N | N-Boc-3-pyrrolidinone | Benzylamine | (R)-N-benzyl-N-Boc-3-pyrrolidinamine | 99 | 99 (R) |

Metal-Catalyzed Synthetic Routes

Metal catalysis provides powerful and versatile tools for the construction of heterocyclic rings, including the pyrrolidine core. Various metals have been employed to promote unique cyclization and coupling reactions, enabling access to a wide array of substituted this compound derivatives.

Selenium-Promoted Cyclization of Alkenyl Phenylhydrazones

Organoselenium reagents are effective in promoting cyclization reactions of unsaturated substrates. wiley-vch.de The selenium-promoted cyclization of alkenyl phenylhydrazones has been reported as a method to generate pyrrolidinamine derivatives. researchgate.netresearchgate.net This type of transformation, known as selenocyclization, typically proceeds through the formation of a seleniranium ion intermediate from the reaction of an electrophilic selenium species with a carbon-carbon double bond. wiley-vch.de Subsequent intramolecular attack by a tethered nucleophile, in this case, the nitrogen of the hydrazone, leads to the formation of the heterocyclic ring. wiley-vch.debiointerfaceresearch.com These reactions are generally stereospecific, proceeding with anti-addition. wiley-vch.de More recently, visible-light-mediated selenylation/cyclization reactions have emerged as a mild and effective method for synthesizing selenosubstituted pyrrolidine-2,5-diones from acrylimide derivatives and diselenides, avoiding the use of metals or additives. rsc.org

Intramolecular Amination of Organoboronates

The intramolecular amination of organoboronates is a robust method for synthesizing saturated nitrogen heterocycles such as pyrrolidines, azetidines, and piperidines. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.org The key step in this process is a 1,2-metalate shift within an aminoboron "ate" complex, which facilitates the formation of the carbon-nitrogen bond. acs.orgorganic-chemistry.org The reaction can be applied to organoboronic esters tethered to a suitable amino group, such as a methoxyamine. acs.org The process is stereospecific and allows for the synthesis of enantiomerically enriched azacycles from chiral organoboronic esters. acs.orgacs.org Initial experiments demonstrated that a variety of substituted azacycles can be prepared by heating the boronate substrate with potassium tert-butoxide after deprotection of the amine. acs.org

Cobalt-Catalyzed Chemodivergent Synthesis from Levulinic Acid

Cobalt catalysis has been effectively utilized for the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid, a biomass-derived platform chemical. organic-chemistry.orgorganic-chemistry.orgacs.org Using the commercially available catalyst dicobalt octacarbonyl (Co₂(CO)₈), the reaction with aromatic amines can be selectively directed to one of two products by tuning the hydrosilylation conditions. organic-chemistry.orgnih.gov Specifically, the use of 3 equivalents of phenylsilane (B129415) as a reductant selectively yields pyrrolidines, while using 1.5 equivalents leads to the formation of pyrrolidones. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction demonstrates broad substrate scope with respect to various aromatic amines and ketoacids, achieving high yields for the desired N-heterocycles. organic-chemistry.org The proposed mechanism involves the initial condensation of levulinic acid and an amine to form an imine, which then undergoes cyclization and subsequent reduction steps catalyzed by the cobalt complex. organic-chemistry.orgacs.org

Table 3: Cobalt-Catalyzed Selective Synthesis of Pyrrolidines organic-chemistry.orgorganic-chemistry.org

| Starting Ketoacid | Amine | Catalyst | Reductant (equiv.) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Levulinic Acid | Aniline | Co₂(CO)₈ | Phenylsilane (3) | Pyrrolidine | >99 |

| Levulinic Acid | 4-Fluoroaniline | Co₂(CO)₈ | Phenylsilane (3) | Pyrrolidine | 99 |

| Levulinic Acid | 4-Methoxyaniline | Co₂(CO)₈ | Phenylsilane (3) | Pyrrolidine | 99 |

| Levulinic Acid | Aniline | Co₂(CO)₈ | Phenylsilane (1.5) | Pyrrolidone | >99 |

Copper-Nickel-Palladium Catalysis in One-Pot Syntheses

The synthesis of highly functionalized pyrrolidines can be achieved through sophisticated one-pot, multi-component reactions catalyzed by transition metals like copper, nickel, and palladium. While a single reaction employing all three catalysts simultaneously is uncommon, these metals are cornerstones of modern cross-coupling and cyclization chemistry, often used individually or in dual-catalytic systems to construct the pyrrolidine ring.

Palladium catalysis is particularly prominent in this area. One-pot, three-component assemblies of highly functionalized pyrrolidines have been developed using a palladium catalyst to combine allylamines, gem-diactivated alkenes, and unsaturated halides or triflates. researchgate.net The key step is a Pd-mediated cyclofunctionalization of the allyl moiety. researchgate.net

Nickel-catalyzed reactions also provide efficient routes to pyrrolidines. A notable example is the cascade cyclization/Negishi-coupling reaction of N-protected allylamines that contain a redox-active ester group. researchgate.net This process forms two new carbon-carbon bonds in a single operation, reacting with both alkylzinc and arylzinc reagents. researchgate.net

Copper catalysis is effective for intramolecular C-H amination reactions. nih.gov Copper complexes have been used to catalyze the amination of remote, unactivated C(sp³)–H bonds in a mild and effective manner, affording pyrrolidines with high regio- and chemoselectivity. organic-chemistry.orgnih.gov

Asymmetric Synthesis via Metalated Hydrazones

The asymmetric synthesis of this compound derivatives can be effectively achieved through the use of metalated hydrazones, a powerful strategy for creating stereogenic centers. This methodology often employs chiral auxiliaries to direct the stereochemical course of the reaction, leading to the formation of enantiomerically enriched products. A prominent example of this approach is the Enders SAMP/RAMP hydrazone alkylation reaction, which facilitates asymmetric carbon-carbon bond formation. wikipedia.org

Utilizing SAMP/RAMP Hydrazones for Oxetan-3-one Derivatives

A significant application of this methodology is in the synthesis of chiral 2-substituted oxetan-3-ones, which are valuable building blocks in medicinal chemistry. acs.orgacs.org The process begins with the formation of a chiral hydrazone by reacting oxetan-3-one with either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). acs.org The SAMP hydrazone, for instance, can be prepared in quantitative yield by heating oxetan-3-one with SAMP without a solvent. acs.org

Following the formation of the hydrazone, the next crucial step is metalation. This is typically achieved by deprotonating the hydrazone with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C). This generates a lithium azaenolate intermediate. wikipedia.orgnih.gov This azaenolate then reacts with various electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to yield the α-alkylated hydrazone. acs.orgresearchgate.netnih.gov

The final step involves the cleavage of the chiral auxiliary from the alkylated hydrazone to afford the desired 2-substituted oxetan-3-one. This is commonly accomplished through hydrolysis with a mild acid, such as aqueous oxalic acid, a method that has been shown to be high-yielding and convenient without causing detectable racemization. acs.orgresearchgate.netnih.gov This three-step sequence provides a practical route to a diverse range of chiral 2-substituted oxetan-3-one derivatives. acs.org The versatility of this method is further highlighted by its extensibility to the synthesis of chiral 2,2- and 2,4-disubstituted oxetan-3-ones through controlled double alkylation or thermal isomerization protocols. acs.orgnih.gov

Table 1: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Alkylation

| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Iodomethane | 2-Methyloxetan-3-one | 65 | 78 |

| Iodoethane | 2-Ethyloxetan-3-one | 72 | 80 |

| Benzyl bromide | 2-Benzyloxetan-3-one | 75 | 84 |

This table is a representative summary based on findings reported in the literature. acs.orgresearchgate.netnih.gov

Stereochemical Outcome and Diastereoselectivity

The stereochemical outcome of the SAMP/RAMP hydrazone alkylation is a direct consequence of the chiral auxiliary's ability to control the facial selectivity of the electrophilic attack on the azaenolate intermediate. acs.orgnih.gov The generally accepted model, proposed by Enders, suggests that the deprotonation of the hydrazone leads to a conformationally rigid, chelated lithium azaenolate with an E configuration at the C=C bond and a Z configuration at the C–N bond. acs.orgnih.gov

In this transition state, the lithium cation is chelated by the methoxy (B1213986) group of the pyrrolidine auxiliary and the nitrogen of the azaenolate. wikipedia.org This chelation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate. nih.gov Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to a high degree of stereocontrol. acs.org For SAMP hydrazones, the attack occurs from the Si face, while for RAMP hydrazones, it occurs from the Re face. acs.org

The diastereoselectivity of this process is typically high, with reported enantiomeric excesses for 2-substituted oxetan-3-ones reaching up to 84%. acs.orgresearchgate.netnih.gov It has also been demonstrated that this methodology can be extended to produce 2,2-disubstituted and 2,4-disubstituted oxetan-3-ones with high enantiomeric excesses, ranging from 86% to 90%, by controlling the reaction conditions. acs.orgnih.gov The high level of diastereoselectivity observed in the deprotonation/alkylation of chiral hydrazones makes this a robust and predictable method for establishing the absolute configuration of new chiral centers. researchgate.net

Table 2: Research Findings on Stereochemical Control

| Feature | Description | Reference |

|---|---|---|

| Intermediate | Formation of a conformationally rigid, chelated lithium azaenolate. | acs.orgnih.gov |

| Stereocontrol | The chiral auxiliary (SAMP/RAMP) sterically blocks one face of the azaenolate, directing the electrophile to the opposite face. | nih.gov |

| Facial Selectivity | Attack occurs on the Si face for SAMP hydrazones and the Re face for RAMP hydrazones. | acs.org |

| Diastereoselectivity | High enantiomeric excesses (up to 84% for mono-substituted, 86-90% for di-substituted) are achieved. | acs.orgresearchgate.netnih.gov |

Structure Activity Relationship Sar and Structural Modifications in 1 Pyrrolidinamine Derivatives

Impact of Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidine (B122466) ring and its substituents plays a critical role in the biological activity of 1-pyrrolidinamine derivatives. researchgate.netvulcanchem.com The specific three-dimensional arrangement of atoms can significantly influence a compound's interaction with biological targets like enzymes and receptors. vulcanchem.commhmedical.com Different stereoisomers of a chiral drug can exhibit vastly different pharmacological profiles. solubilityofthings.com

A key feature of the pyrrolidine ring is the stereogenicity of its carbon atoms. The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.gov For instance, in a series of quinolone antibacterials, the absolute stereochemistry at the asymmetric centers of the aminopyrrolidine substituent at the 7-position was found to be critical for maintaining good activity. lookchem.com Similarly, in a study of oleandomycin (B1677203) derivatives, altering the stereochemistry at specific positions had a major influence on both antibacterial and anti-inflammatory activity. nih.gov

The concept of enantiomeric specificity is a cornerstone of drug design. solubilityofthings.com For example, with the analgesic drug ibuprofen, the S-enantiomer is responsible for the desired anti-inflammatory effects, while the R-enantiomer has minimal therapeutic action and may contribute to side effects. solubilityofthings.com This highlights the importance of synthesizing enantiomerically pure compounds in drug development. lookchem.com

Positional Substitutions and their Influence on Activity (N1, 3rd, and 5th positions)

Modifications at various positions of the this compound scaffold, particularly at the N1, 3rd, and 5th positions, have been shown to significantly impact biological activity.

In the context of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], a pyrrolidine pentamine scaffold was identified where substitutions at five locations (R1-R5) were crucial for activity. nih.govmdpi.com Structure-activity relationship studies revealed that while truncating the molecule led to a loss of inhibitory activity, modifications of functionalities and stereochemistry at these positions had varying effects. nih.govnih.gov Specifically, alterations at the R1 position of the most active compounds reduced inhibition levels, highlighting the importance of the substituent at this location and its distance from the scaffold. nih.govmdpi.comnih.gov Conversely, modifications at the R3, R4, and R5 positions showed varied effects, suggesting potential for optimization. nih.govnih.gov

A study on quinolone antibacterials involved the synthesis of derivatives with alkyl- and aryl-substituted pyrrolidines at the C-7 position. nih.gov The introduction of a 3-phenyl-3-pyrrolidinamine moiety resulted in a compound with slightly improved activity against Gram-positive bacteria while retaining activity against Gram-negative strains. nih.gov

Conformational Analysis and Isomerism

The non-planar nature of the pyrrolidine ring leads to a phenomenon called "pseudorotation," contributing to its increased three-dimensional coverage compared to its aromatic counterpart, pyrrole. researchgate.netd-nb.info This conformational flexibility is a key aspect of its utility in drug design.

Rotational Energy Barriers

Rotation around single bonds in molecules is not entirely free, as it is hindered by a rotational energy barrier. libretexts.org This barrier is due to torsional strain, which is the energy difference caused by the increased electrostatic repulsion of eclipsing bonds. libretexts.org For instance, the eclipsed conformation of ethane (B1197151) is approximately 3 kcal/mol higher in energy than the staggered conformation. libretexts.org

In derivatives of this compound, the rotation of substituent groups can lead to the existence of different conformers. For example, in N-(1-benzoyl-3-pyrrolidinyl) benzamide, the rotation of the benzoyl group attached to the secondary amine is responsible for conformational heterogeneity, leading to the observation of both major and minor isomers at room temperature. tandfonline.comresearchgate.net The energy differences between these conformers can be small, necessitating accurate computational methods to study their distribution. researchgate.net

NMR Spectroscopic Investigations of Conformational Heterogeneity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and heterogeneity of this compound derivatives in solution. tandfonline.comresearchgate.netrsc.org The presence of multiple sets of peaks in ¹H-NMR and ¹³C-NMR spectra can indicate the existence of different isomers or conformers at room temperature. tandfonline.comresearchgate.net

In a study of N-(1-benzoyl-3-pyrrolidinyl) benzamide, ¹H-NMR and ¹³C-NMR spectra revealed two sets of peaks, suggesting the presence of isomers. tandfonline.comresearchgate.net Further analysis through the synthesis of derivatives and computer-aided molecular modeling confirmed that the observed isomerism was due to the restricted rotation of the benzoyl group. tandfonline.comresearchgate.net

NMR studies on enamines derived from prolinol and prolinol ether catalysts have also revealed strong conformational preferences. rsc.org These studies showed that the pyrrolidine ring consistently adopts a "down" conformation. rsc.org Furthermore, the conformation around the exocyclic C-C bond was found to be influenced by factors such as hydrogen bonding and CH/π interactions. rsc.org

Design and Synthesis of Novel Pyrrolidinamine Scaffolds for Drug Discovery

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for multiple biological targets. researchgate.net This has led to extensive research into the design and synthesis of novel pyrrolidinamine scaffolds for the discovery of new drugs. researchgate.netresearchgate.netnih.gov

One approach involves constraining the flexible ethanolamine (B43304) core, a common feature in many β₃-adrenergic receptor agonists, by incorporating it into a pyrrolidine ring. nih.gov This modification maintained the desired functional potency while improving selectivity and metabolic stability. nih.gov The resulting novel pyrrolidine core was deemed promising for further research into new β₃-AR agonists. nih.gov

Another strategy involves the use of mixture-based combinatorial libraries and positional scanning to identify promising scaffolds. nih.govmdpi.com This led to the discovery of a pyrrolidinamine pentamine scaffold as an inhibitor of an aminoglycoside resistance enzyme. nih.govmdpi.com Subsequent structure-activity relationship studies guided the optimization of this scaffold. nih.govmdpi.com

The synthesis of these novel scaffolds often employs various chemical strategies. The Curtius rearrangement has been utilized as a key step in the synthesis of quinolone derivatives containing a 3-phenyl-3-pyrrolidinamine moiety. nih.gov More recently, biocatalytic methods using engineered enzymes, such as imine reductases, have been developed for the enantio-complementary synthesis of pyrrolidinamines, offering a valuable route to chiral intermediates for drug molecules. rsc.org

Below is a table summarizing some research findings on the design and synthesis of novel pyrrolidinamine scaffolds:

| Scaffold/Derivative Type | Therapeutic Target/Application | Key Findings |

| Pyrrolidine-constrained β₃-adrenergic receptor agonists | β₃-adrenergic receptor | Maintained functional potency with improved selectivity and metabolic stability. nih.gov |

| Pyrrolidinamine pentamine | Aminoglycoside 6'-N-acetyltransferase type Ib | Identified as an inhibitor; SAR studies guided optimization. nih.govmdpi.com |

| 3-Phenyl-3-pyrrolidinamine containing quinolones | Antibacterial | Showed slightly improved activity against Gram-positive bacteria. nih.gov |

| Enantiomerically pure pyrrolidinamines | Drug intermediates | Synthesized using engineered imine reductases for high stereoselectivity. rsc.org |

Computational and Theoretical Studies of 1 Pyrrolidinamine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding and predicting the reactivity and stereoselectivity of reactions involving 1-pyrrolidinamine and its derivatives, particularly in the context of enamine alkylation.

Prediction of Asymmetric Induction in Enamine Alkylation

Computational studies, primarily employing density functional theory (DFT), have been crucial in predicting the stereochemical outcome of the C-alkylation of chiral enamines. nih.gov While direct studies on this compound enamines are not extensively detailed in the provided results, analogous systems like those derived from tropane (B1204802) and piperidine (B6355638) offer significant insights. For instance, quantum chemical studies on the C-ethylation of tropane-derived enamines predicted good to high levels of asymmetric induction, with enantiomeric ratios (er) up to 89:11 (B3LYP) and 98:2 (B3LYP), respectively. acs.org These predictions were subsequently supported by experimental results, which showed similar senses and magnitudes of asymmetric induction (81:19 er and 95:5 er). acs.org

The computational modeling, often using the B3LYP/6-31G(d) level of theory, has shown close agreement with experimental observations in the asymmetric C-alkylation of chiral enamines derived from terminal epoxides and lithium 2,2,6-trialkylpiperidides. nih.gov These studies demonstrate the power of quantum mechanics to forecast the enantioselectivity of such reactions, a principle that is applicable to enamines of this compound. The stereoselectivity is often attributed to the preferential conformation of the enamine and the heterocyclic ring, which dictates the facial bias for the approach of the electrophile. nih.gov

Analysis of Transition States and Non-Bonding Interactions

The analysis of transition states (TS) through computational methods provides a deep understanding of the origins of stereoselectivity. In the alkylation of enamines, the preferential attack of the electrophile occurs away from sterically hindering groups. nih.gov For example, in piperidine-derived enamines, the piperidine ring adopts a conformation that places a C-6 alkyl substituent in an axial position to minimize allylic strain, leading to preferential attack from the less hindered face. nih.gov

Computational studies have identified that non-covalent interactions play a critical role in stabilizing transition states. harvard.edunih.gov These interactions, though weak, can collectively influence the geometry and energy of the transition state, thereby dictating the reaction's stereochemical outcome. harvard.edu For instance, in guanidinium-catalyzed Claisen rearrangements, evidence points to an attractive interaction between the π-system of a catalyst's aromatic substituent and the cationic allyl fragment in the transition state, in addition to hydrogen bonding. nih.gov The study of these subtle non-bonding interactions, such as van der Waals forces and electrostatic interactions, is essential for a complete understanding of asymmetric induction. harvard.edumdpi.com DFT calculations have been employed to explore the potential energy surfaces and identify the lowest energy transition states, revealing how factors like allylic strain and non-bonded steric interactions guide the reaction pathway. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools for investigating the interactions of this compound derivatives with biological macromolecules and for analyzing their conformational preferences.

Elucidation of Enzyme-Substrate Interactions (e.g., IREDs)

Molecular docking has become an indispensable tool in the study and engineering of enzymes like imine reductases (IREDs), which are used for the synthesis of chiral amines. nih.govnih.govresearchgate.net Docking simulations can predict the binding orientation and affinity of a substrate, such as an imine derived from a ketone and this compound, within the enzyme's active site. nih.govnih.govresearchgate.net

In a study on the structure-guided design of an IRED for the synthesis of pyrrolidinamines, docking of the imine intermediate into the enzyme's crystal structure was performed. nih.govresearchgate.netrsc.org This analysis identified key amino acid residues (I149, M203, W234, S241, and F260) that directly interact with the N-Boc-piperidine moiety of the substrate. nih.govrsc.org The docking results suggested that bulky residues like W234 and F260 create steric hindrance, restricting the free rotation of the substrate and thereby controlling the facial selectivity of hydride delivery from the NADPH cofactor. nih.govrsc.org By identifying these crucial interactions, researchers can rationally design mutations to enhance or even reverse the stereoselectivity of the enzyme. nih.govresearchgate.netrsc.org For example, two enantio-complementary variants were successfully created, one with R-selectivity up to 99% and another with S-selectivity up to 99%. nih.govresearchgate.netrsc.org

| Mutant | Substrate Loading (mM) | Enzyme Loading (mg mL⁻¹) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| M5 | 50 | 5 | >99 | 44 (R) |

| W234I | 50 | 5 | >99 | 85 (S) |

| F260N | 50 | 5 | >99 | 98 (R) |

Conformational Analysis

The conformation of the pyrrolidine (B122466) ring is a critical determinant of the biological activity and reactivity of its derivatives. beilstein-journals.orgnih.gov Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to study the conformational preferences of the pyrrolidine ring. beilstein-journals.orgnih.gov The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described by a pseudorotation cycle. beilstein-journals.org

Studies on pyrrolidine nucleotide analogs have shown that the conformation can be tuned by substituents on the ring. beilstein-journals.org For example, the relative configuration of substituents at the 3' and 4' positions significantly shifts the conformational equilibrium. beilstein-journals.org Similarly, in proline derivatives, a bulky tert-butyl group at the C-4 position strongly influences the ring's pucker. nih.gov A rigorous computational protocol, validated against high-level electronic structure methods, is necessary for an accurate conformational analysis, as small energy differences can exist between various conformers. researchgate.net Such analyses are crucial for understanding how the shape of a this compound derivative influences its interactions with other molecules, including enzymes. researchgate.netethz.ch

| Compound | Major Conformer | Population (%) | Minor Conformer | Population (%) |

|---|---|---|---|---|

| trans-7 | ¹T₂ or ¹E | ~60 | ₁E | ~40 |

| cis-8 | ₂T³ | >80 | - | - |

Theoretical Studies on Redox Potentials of Cyclic Nitroxides, including Pyrrolidines

Theoretical calculations have been successfully applied to predict the redox potentials of cyclic nitroxides, a class of stable free radicals that includes derivatives of pyrrolidine. nih.govresearchgate.netmdpi.com These studies are important for applications where these molecules act as antioxidants or redox-active species.

High-level ab initio molecular orbital calculations and DFT methods (such as B3LYP) have been used to determine the one-electron oxidation and reduction potentials. nih.govmdpi.com For a series of 25 cyclic nitroxides, including pyrrolidine derivatives, there was an excellent agreement between the calculated and experimentally determined oxidation potentials, with a mean absolute deviation of just 0.05 V. nih.govresearchgate.net These calculations show that the redox potentials are influenced by the ring system type, substituents on the ring, and the groups surrounding the nitroxide moiety. nih.govresearchgate.net

The theoretical models often incorporate the effects of the solvent, for example by using the Polarizable Continuum Model (PCM), to accurately reflect the experimental conditions. mdpi.com The success of these theoretical approaches in predicting redox potentials for pyrrolidine-based nitroxides underscores their utility in designing new molecules with specific redox properties for various applications. nih.govmdpi.com

| Nitroxide Class | Mean Absolute Deviation (V) |

|---|---|

| Pyrrolidine, Piperidine, Isoindolines | 0.05 |

| Azaphenalenes | 0.60 |

Agreement and Discrepancies with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the chemical behavior of molecules such as this compound and its derivatives. These theoretical studies often focus on conformational analysis, reaction mechanisms, and predicting stereoselectivity. The validity and utility of these computational models are critically assessed by comparing their predictions with experimental results. This section explores the synergy and occasional divergences between theoretical calculations and empirical observations for pyrrolidinamine-related structures.

Research into the C-alkylation of chiral enamines derived from tropane, which share structural motifs with pyrrolidinamine derivatives, highlights a strong congruence between computational predictions and experimental outcomes. acs.orgacs.org DFT studies have been successfully employed to rationalize and predict the stereoselectivity of alkylation reactions. acs.org For instance, quantum chemical calculations of the C-ethylation of enamines derived from 1-methyl- and 1,4,4-trimethyl-tropane predicted significant levels of asymmetric induction, which were subsequently supported by experimental findings. acs.org The predicted sense and magnitude of this induction were in good agreement with the experimental results. acs.org

A detailed investigation into the alkylation of enamines derived from chiral tropane and homotropane revealed that DFT studies accurately predicted the diastereofacial selectivity. acs.org While the tropane-derived enamines showed low but reversed selectivity compared to initial expectations, the homotropane-derived enamine alkylated with the anticipated and improved diastereoselectivity. acs.org These experimental observations were consistent with the DFT calculations, which provided insight into the origins of the asymmetric induction. acs.org The agreement between theory and experiment in these cases underscores the predictive power of computational models for these systems. acs.org

The table below summarizes the comparison between computed and experimental enantiomeric ratios for the ethylation of a tropane-derived enamine, demonstrating the predictive accuracy of the computational approach.

| Enamine Derivative | Computed Enantiomeric Ratio (er) | Experimental Enantiomeric Ratio (er) |

| Tropane-derived enamine | 62:38 | In good agreement with experimental findings |

Table 1: Comparison of Computed and Experimental Stereoselectivities for the Ethylation of a Tropane-Derived Enamine. acs.org

Furthermore, conformational analysis of pyrrolidine enamines, which is crucial for understanding their reactivity in organocatalysis, has been a focus of theoretical investigation. researchgate.net It has been proposed that the regio- and stereoselectivity in Michael additions involving these enamines are governed by thermodynamic control through distinct conformational preferences. researchgate.net To assess this, computational protocols with high accuracy are necessary due to the small energy differences between conformers. researchgate.net Studies have shown that results from Density Functional Theory, validated against explicitly correlated coupled cluster theory, are in agreement with available experimental data. researchgate.net This indicates that modern computational methods can reliably model the conformational landscapes of these molecules.

Discrepancies between theoretical predictions and experimental values can and do arise. These can often be attributed to the assumptions made in the theoretical model or limitations in the experimental setup. quora.com For instance, theoretical calculations are often performed on simplified model systems (e.g., truncating a butyl group to a methyl group) to reduce computational cost. acs.org While often justified, this can lead to deviations from experimental reality. The choice of the density functional and basis set in DFT calculations can also influence the accuracy of the predictions. acs.org While one functional might provide results closer to the experimental values for one substrate, another might be more accurate for a different one. acs.org

In the context of spectroscopic data, computational methods can be used to predict vibrational frequencies. rsc.org The agreement between calculated and experimental spectra can validate the computational model and aid in the interpretation of experimental results. For instance, studies on molecule-surface interactions have shown that a careful choice of computational method, including the use of hybrid functionals and consideration of spin-orbit coupling, is essential to accurately describe the system and match experimental infrared spectroscopy data. rsc.org

Applications of 1 Pyrrolidinamine in Medicinal Chemistry and Pharmaceutical Research

Chiral Building Block in Drug Development

Chiral amines are highly valued in the pharmaceutical industry as they form the backbone of many bioactive molecules. rsc.orgnih.gov The stereochemistry of these amines is often critical for their biological activity and interaction with target enzymes and receptors. cymitquimica.comnih.gov 1-Pyrrolidinamine, particularly its enantiomerically pure forms such as (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP respectively), are utilized as chiral auxiliaries in asymmetric synthesis. nih.gov This approach allows for the stereoselective synthesis of complex molecules, ensuring the production of the desired enantiomer with high optical purity. nih.govsigmaaldrich.com The pyrrolidine (B122466) scaffold's conformational rigidity and the presence of a chiral center make it an excellent starting point for creating new chiral compounds. whiterose.ac.uknih.gov The development of efficient methods for the asymmetric synthesis of substituted pyrrolidines is an active area of research, driven by their importance in drug discovery. core.ac.uk

Synthesis of Key Intermediates for Pharmaceutical Compounds

This compound and its derivatives are key intermediates in the synthesis of several drug candidates, including the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor Leniolisib (B608518) and various Janus kinase (JAK) inhibitors. rsc.orgnih.govrsc.orgresearchgate.netscispace.comrsc.org

Leniolisib Intermediates

Leniolisib (CDZ173) is a selective PI3Kδ inhibitor developed for the treatment of certain immune disorders. researchgate.netnih.govresearchgate.net The synthesis of Leniolisib involves the coupling of a substituted pyrido[4,3-d]pyrimidine (B1258125) core with a chiral aminopyrrolidine derivative. researchgate.netnih.govnih.govfrontiersin.org Specifically, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate is a key intermediate that is coupled with 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine. researchgate.netfrontiersin.org Research has demonstrated efficient, multi-step syntheses of the core skeleton of Leniolisib starting from pro-chiral compounds and utilizing engineered imine reductases (IREDs) to produce the required (S)-3-pyrrolidinamine intermediate with high enantiomeric excess (99% ee). rsc.orgnih.gov This chemoenzymatic approach offers a more efficient route compared to classical chemical methods. rsc.org

JAK1 Inhibitor Intermediates

Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory conditions like rheumatoid arthritis. mdpi.commdpi.comwikipedia.org The replacement of a piperidine (B6355638) moiety with a pyrrolidine moiety in some JAK inhibitor structures has been shown to improve selectivity for JAK1 over other JAKs. rsc.orgnih.gov As with Leniolisib, the synthesis of key intermediates for certain JAK1 inhibitors utilizes chiral pyrrolidinamine derivatives. rsc.orgnih.govrsc.orgresearchgate.netscispace.comrsc.org Engineered imine reductases have been successfully employed to synthesize the (R)-pyrrolidinamine intermediate required for a JAK1 inhibitor, achieving an enantiomeric excess of up to 99%. rsc.orgnih.govrsc.orgresearchgate.netscispace.com This synthesis starts from the commercially available N-Boc-piperidone and proceeds via an asymmetric reductive amination. rsc.orgnih.govrsc.org

Other Pharmaceutically Relevant Chiral Amines (e.g., Ceftobiprole, Tomopenem, Clinafloxacin, Tosufloxacin)

The pyrrolidinamine motif is present in a range of other important pharmaceutical compounds. rsc.orgnih.govrsc.org These include:

Ceftobiprole: A cephalosporin (B10832234) antibiotic. rsc.orgnih.govrsc.org

Tomopenem (CS-023): A carbapenem (B1253116) antibiotic. rsc.orgnih.govrsc.org

Clinafloxacin: An investigational fluoroquinolone antibiotic with broad-spectrum activity. rsc.orgnih.govrsc.orgwikipedia.org Its structure contains a 7-(3-aminopyrrolidin-1-yl) group. wikipedia.orgnih.gov

Tosufloxacin: A quinolone antibiotic where 3-aminopyrrolidine (B1265635) dihydrochloride (B599025) is a key intermediate in its synthesis. nih.govlookchem.com

The synthesis of these complex molecules often relies on the availability of enantiomerically pure pyrrolidinamine building blocks, highlighting the versatility and importance of this chemical compound in medicinal chemistry. rsc.orgnih.govresearchgate.net

Research into Potential Therapeutic Agents

Beyond its role as a synthetic intermediate, the this compound scaffold itself is being investigated for its potential therapeutic properties, particularly in the area of enzyme inhibition.

Monoamine Oxidase Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the metabolism of neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com Inhibitors of these enzymes are used in the treatment of neurological disorders such as Parkinson's disease and depression. mdpi.comnih.govmdpi.com Research has shown that N-substituted 1-aminopyrrolidine derivatives can act as potent and selective monoamine oxidase inhibitors. mdpi.comnih.govnih.gov

Studies on pyrazoline derivatives incorporating a pyrrolidine moiety have explored their inhibitory activity against both human MAO-A and MAO-B. mdpi.com The inhibitory activities (IC₅₀ values) and selectivity indices (SI) for a series of these compounds have been determined, revealing that the substitution pattern on the pyrazoline and aryl rings significantly influences both potency and selectivity. mdpi.com For instance, some N-acetyl/N-thiocarbamoylpyrazoline derivatives have shown promising results as selective MAO-B inhibitors. mdpi.com

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀(hMAO-A)/IC₅₀(hMAO-B)) |

|---|---|---|---|

| P1 | >10 | >10 | - |

| P2 | 5.6 ± 0.4 | >10 | >1.78 |

| P3 | >10 | 2.3 ± 0.1 | >4.35 |

| P4 | >10 | >10 | - |

| P5 | >10 | >10 | - |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI) indicates the preference of the inhibitor for one enzyme isoform over the other. SI > 1 indicates selectivity for MAO-B, while SI < 1 indicates selectivity for MAO-A.

Furthermore, other studies have identified different classes of pyrrolidinone derivatives, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, as inactivators of MAO-B. nih.gov The ongoing research into N-substituted pyrrolidines and related structures as MAO inhibitors demonstrates the potential of this chemical scaffold in developing new treatments for neurodegenerative diseases. nih.govmdpi.comnih.govmdpi.com

Mcl-1 Inhibitors for Cancer Treatment

The pyrrolidine scaffold has been identified as a crucial component in the development of inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is a key target in cancer therapy. nih.govnih.gov Overexpression of Mcl-1 is linked to the survival of cancer cells and resistance to various anticancer drugs, making its inhibition a promising strategy for treatment. nih.govnih.gov

Researchers have designed and synthesized series of this compound derivatives to target the Mcl-1 protein. nih.gov In one study, a series of pyrrolidine derivatives were developed, with the most potent compounds demonstrating significant inhibitory activity against Mcl-1. nih.gov For instance, compound 21 from this series showed an inhibitory constant (Kᵢ) of 0.53 μM, which is comparable to the positive control, gossypol (B191359) (Kᵢ = 0.39 μM). nih.gov This compound also displayed good antiproliferative activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. nih.gov

Further studies focused on improving the binding affinity of these pyrrolidine derivatives by modifying the amino acid side chains. nih.gov This optimization led to the development of new compounds with enhanced inhibitory potency. Notably, compound 18 from this modified series exhibited a Kᵢ value of 0.077 μM, showing a significant improvement in inhibitory activity towards Mcl-1 compared to the control, gossypol (Kᵢ = 0.18 μM). nih.gov Another compound from this series, compound 40 , demonstrated good antiproliferative effects on PC-3 cells with a Kᵢ of 8.45 μM, similar to gossypol (Kᵢ = 7.54 μM). nih.gov These findings underscore the potential of the this compound framework in designing potent and selective Mcl-1 inhibitors for cancer treatment. nih.govnih.gov

| Compound | Inhibitory Constant (Kᵢ) toward Mcl-1 (μM) | Reference |

|---|---|---|

| Compound 21 | 0.53 | nih.gov |

| Compound 18 | 0.077 | nih.gov |

| Compound 40 | 8.45 (antiproliferative activity, PC-3 cells) | nih.gov |

| Gossypol (Control) | 0.39 / 0.18 | nih.govnih.gov |

Investigations into Neurological Disorders